2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]propanamide
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Overview
Description
2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]propanamide is a synthetic compound that features a unique combination of functional groups, including an imidazole ring and a trifluoroethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Coupling with the Propanamide Moiety: The final step involves coupling the imidazole derivative with 2-methoxy-2-methylpropanamide using standard peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the trifluoroethyl group using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, while the trifluoroethyl group may enhance binding affinity and specificity . The compound may modulate signaling pathways or inhibit enzymatic activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]acetamide: Similar structure but with an acetamide group instead of propanamide.
2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]butanamide: Similar structure but with a butanamide group instead of propanamide.
Uniqueness
The uniqueness of 2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the imidazole ring provides a versatile binding site for interactions with biological targets .
Properties
IUPAC Name |
2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O2/c1-10(2,19-3)9(18)16-6-8-15-4-5-17(8)7-11(12,13)14/h4-5H,6-7H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWDZLIZZURLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=NC=CN1CC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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